1-Methyl-4-(piperidin-4-ylmethyl)piperazine
Overview
Description
“1-Methyl-4-(piperidin-4-ylmethyl)piperazine” is a chemical compound with the molecular formula C11H23N3 . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
While specific synthesis methods for “1-Methyl-4-(piperidin-4-ylmethyl)piperazine” were not found in the search results, piperazine compounds are generally synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(piperidin-4-ylmethyl)piperazine” consists of a piperazine ring with a methyl group and a piperidinylmethyl group attached . The InChI code for this compound is1S/C11H23N3/c1-13-6-2-11(3-7-13)10-14-8-4-12-5-9-14/h11-12H,2-10H2,1H3
. Chemical Reactions Analysis
“1-Methyl-4-(piperidin-4-ylmethyl)piperazine” is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It also serves as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.32 . It is a solid at room temperature . The predicted boiling point is 273.9±8.0 °C, and the predicted density is 0.964±0.06 g/cm3 .Scientific Research Applications
Biological Evaluation and Docking Analysis
1-Methyl-4-(piperidin-4-ylmethyl)piperazine and related compounds have been synthesized and evaluated for their biological activity. For instance, one study focused on the synthesis of substituted piperidines and (2-methoxyphenyl)piperazines, starting from key intermediates including 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. These compounds were evaluated for their affinity to dopamine D2 receptors, and docking analysis was performed to establish structure-to-activity relationships (Penjisevic et al., 2016).
Antitumor Activity and DNA Affinity
In the context of antitumor research, certain analogs of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine have been synthesized and evaluated for their DNA affinity and antitumor activity. This research contributes to the understanding of how these compounds could potentially be used in cancer treatment (Al-Soud & Al-Masoudi, 2004).
Synthesis and Medicinal Chemistry
The compound has also been involved in the synthesis of novel compounds for medicinal chemistry applications. For example, novel 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized using a simple and efficient process, where derivatives of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine played a crucial role (Balaraju et al., 2019).
Metabolism in Drug Development
The metabolism of drugs similar to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine has been studied to understand their metabolic pathways in humans. For instance, a study on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved understanding its metabolites, including compounds related to 1-Methyl-4-(piperidin-4-ylmethyl)piperazine, in chronic myelogenous leukemia patients (Gong et al., 2010).
CGRP Receptor Inhibition
Research has also been conducted on the development of CGRP receptor antagonists using derivatives of 1-Methyl-4-(piperidin-4-ylmethyl)piperazine. These compounds have shown potential in treating conditions like migraines (Cann et al., 2012).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory system toxicity (Category 3) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1-methyl-4-(piperidin-4-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBDUREIHMEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633571 | |
Record name | 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperidin-4-ylmethyl)piperazine | |
CAS RN |
735262-46-1 | |
Record name | 1-Methyl-4-[(piperidin-4-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(piperidin-4-ylmethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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